molecular formula C22H28N2O4 B5135524 N'-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

N'-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

Cat. No.: B5135524
M. Wt: 384.5 g/mol
InChI Key: VCIXLJGPYRPJAE-UHFFFAOYSA-N
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Description

N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a butyl-substituted phenyl group and a dimethoxy-substituted phenylethyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide typically involves the reaction of 4-butylaniline with 3,4-dimethoxyphenethylamine in the presence of oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

    Step 2: Reaction of the oxalyl chloride intermediate with 4-butylaniline to form the corresponding amide.

    Step 3: Coupling of the amide with 3,4-dimethoxyphenethylamine to yield the final oxamide product.

Industrial Production Methods

Industrial production of N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxamide to the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
  • N’-(4-ethylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
  • N’-(4-propylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

Uniqueness

N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is unique due to the presence of the butyl group, which may influence its lipophilicity, solubility, and overall biological activity. The combination of butyl and dimethoxy substituents can result in distinct chemical reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

N'-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-5-6-16-7-10-18(11-8-16)24-22(26)21(25)23-14-13-17-9-12-19(27-2)20(15-17)28-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIXLJGPYRPJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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